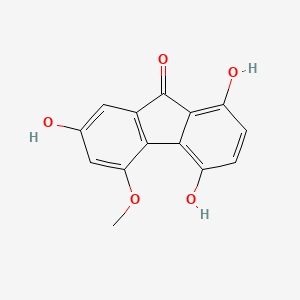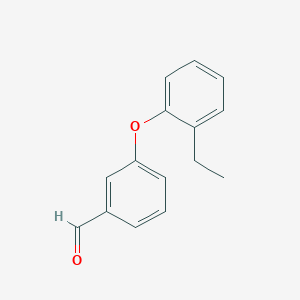
3-(2-Ethylphenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylphenoxy)benzaldehyde: is an organic compound with the molecular formula C15H14O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-ethylphenoxy group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 3-(2-Ethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 3-(2-Ethylphenoxy)benzoic acid.
Reduction: 3-(2-Ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-(2-Ethylphenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for antifungal drug development .
Medicine: The compound’s ability to interact with cellular targets and pathways is being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it a valuable ingredient in the formulation of perfumes and food additives .
作用機序
The mechanism of action of 3-(2-Ethylphenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly those involved in antioxidation pathways. The compound can disrupt the function of enzymes like superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth . Additionally, it may bind to cellular proteins and interfere with their normal function, contributing to its antimicrobial and antifungal effects .
類似化合物との比較
Benzaldehyde: The parent compound, known for its almond-like odor and wide range of applications in the chemical industry.
3-Hydroxybenzaldehyde: A precursor in the synthesis of 3-(2-Ethylphenoxy)benzaldehyde, used in various organic reactions.
2-Ethylphenol: Another precursor, known for its use in the production of fragrances and as an intermediate in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of an aldehyde group and an ethylphenoxy substituent. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
特性
CAS番号 |
521974-74-3 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
3-(2-ethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-13-7-3-4-9-15(13)17-14-8-5-6-12(10-14)11-16/h3-11H,2H2,1H3 |
InChIキー |
NTMOCMZZHKEWLS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1OC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


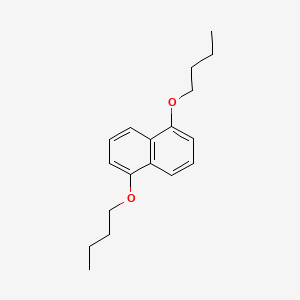
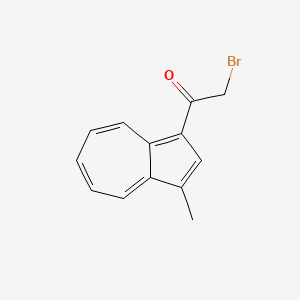
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
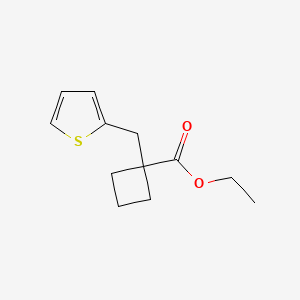
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
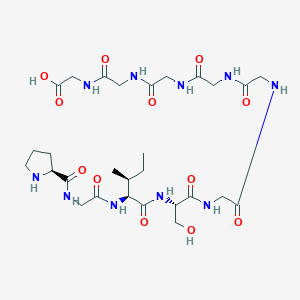
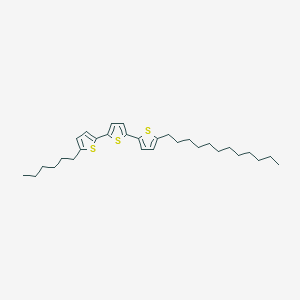
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
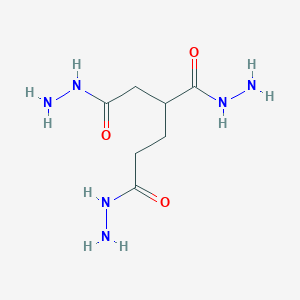
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

